Cas no 54397-84-1 (12(S)-HHTrE)

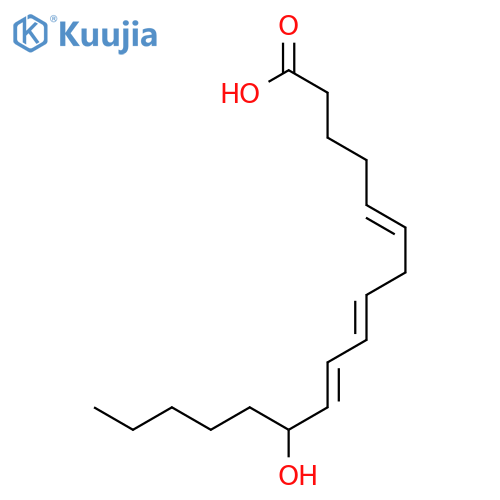

12(S)-HHTrE structure

12(S)-HHTrE 化学的及び物理的性質

名前と識別子

-

- 5,8,10-Heptadecatrienoicacid, 12-hydroxy-, (5Z,8E,10E,12S)-

- 12(S)-HHT

- 12(S)-HHTrE

- 12(S)-HHTrE Lipid Maps MS Standard

- 12(S)-Hydroxy-(5Z,8E,10E)-heptadecatrienoic acid

- 12-HYDROXY-HEPTA- DECATRIENOIC ACID

- 12-HHTrE

- 12-hydroxyheptadecatrienoic acid

- Q21099593

- 12-hydroxyheptadecatrienoate

- CHEBI:63977

- 12(S)-hydroxy-(5Z,8Z,10E)-heptadeca-5,8,10-trienoic acid anion

- 12S-hydroxy-5Z,8E,10E-heptadecatrienoic acid

- BML2-E01

- hydroxyheptadecatrienate

- 12(s)-hydroxy-5(z),8(e),10(e)-heptadecatrienoic acid

- hydroxyheptadecatrienoic acid anion

- 12-Hht

- NCGC00161325-01

- 12(S)-hydroxy-(5Z,8Z,10E)-heptadeca-5,8,10-trienoic acid

- (12S,5Z,8E,10E)-12-Hydroxy-5,8,10-heptadecatrienoic acid

- GTPL6159

- CS-0059622

- 5,8,10-Heptadecatrienoic acid, 12-hydroxy-, (5Z,8E,10E,12S)-

- (5Z,8E,10E,12S)-12-hydroxyheptadeca-5,8,10-trienoic acid

- C20388

- Hydroxyheptadecatrienoic acid

- PD020559

- CHEMBL4632597

- 12(S)-hydroxy-(5Z,8Z,10E)-heptadeca-5,8,10-trienoate

- HY-113330

- 12S-HHTrE

- hydroxyheptadecatrienoate

- LMFA03050002

- 12S-HHT

- 54397-84-1

- SCHEMBL1476568

- 12(S)-HHTrE (12(S)-HHT)

- DA-59857

- (S,5Z,8E,10E)-12-hydroxyheptadeca-5,8,10-trienoic acid

-

- MDL: MFCD00057833

- インチ: InChI=1S/C17H28O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h5-8,11,14,16,18H,2-4,9-10,12-13,15H2,1H3,(H,19,20)/b7-5-,8-6+,14-11+/t16-/m0/s1

- InChIKey: KUKJHGXXZWHSBG-WBGSEQOASA-N

- ほほえんだ: CCCCC[C@@H](/C=C/C=C/C/C=C\CCCC(=O)O)O

計算された属性

- せいみつぶんしりょう: 280.20400

- どういたいしつりょう: 280.204

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 12

- 複雑さ: 316

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 3

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.5A^2

- 疎水性パラメータ計算基準値(XlogP): 4.1

じっけんとくせい

- 密度みつど: 0.992

- ゆうかいてん: 151.79 (Mean or Weighted MP)

- ふってん: 451.8 °C at 760 mmHg

- フラッシュポイント: 241.1 °C

- 屈折率: 1.506

- PSA: 57.53000

- LogP: 4.24120

12(S)-HHTrE セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:UN 1170 3

- WGKドイツ:3

- 危険カテゴリコード: 11-36/37/38

- セキュリティの説明: S16; S26; S36

-

危険物標識:

- ちょぞうじょうけん:−20°C

- リスク用語:R11

12(S)-HHTrE 税関データ

- 税関コード:2918199090

- 税関データ:

中国税関コード:

2918199090概要:

HS:2918199090。他のアルコール含有であるが、他の酸素含有カルボン酸(その酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918199090他のアルコール機能を有するが他の酸素機能を有さないカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

12(S)-HHTrE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02451-50ug |

5,8,10-Heptadecatrienoicacid, 12-hydroxy-, (5Z,8E,10E,12S)- |

54397-84-1 | ≥93% (HPLC) | 50ug |

¥6268.0 | 2023-09-06 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68008-250ug |

12(S)-HHTrE |

54397-84-1 | 98% | 250ug |

¥10377.00 | 2022-04-26 | |

| Larodan | 14-1730-39-100ug |

12(S)-Hydroxy-5(Z),8(E),10(E)-heptadecatrienoic acid |

54397-84-1 | >97% | 100ug |

€345.00 | 2023-09-19 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68008-50ug |

12(S)-HHTrE |

54397-84-1 | 98% | 50ug |

¥2558.00 | 2022-04-26 | |

| TRC | H325650-5mg |

12(S)-HHTrE |

54397-84-1 | 5mg |

$2870.00 | 2023-05-18 | ||

| TRC | H325650-0.5mg |

12(S)-HHTrE |

54397-84-1 | 0.5mg |

$ 300.00 | 2022-06-04 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-200969A-250 µg |

12(S)-HHT, |

54397-84-1 | 250µg |

¥12,034.00 | 2023-07-11 | ||

| TRC | H325650-.5mg |

12(S)-HHTrE |

54397-84-1 | 5mg |

$362.00 | 2023-05-18 | ||

| TRC | H325650-50mg |

12(S)-HHTrE |

54397-84-1 | 50mg |

$ 25000.00 | 2023-09-07 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | H1640-50.95650μg |

12(S)-HHTrE |

54397-84-1 | 50.95650μg |

¥5254.76 | 2023-10-01 |

12(S)-HHTrE 関連文献

-

Yan Du,Ding-xiang Li,Dong-yu Lu,Ran Zhang,Yan-lin Zhao,Qiao-qiao Zhong,Shuai Ji,Liang Wang,Dao-quan Tang Food Funct. 2022 13 4576

-

Yuichi Kobayashi,Masao Morita,Narihito Ogawa,Daiki Kondo,Toshifumi Tojo Org. Biomol. Chem. 2016 14 10667

-

Huan Wu,Fang Feng RSC Adv. 2016 6 28279

-

Jia-Jia Wen,Ming-Zhi Li,He Gao,Jie-Lun Hu,Qi-Xing Nie,Hai-Hong Chen,Yan-Li Zhang,Ming-Yong Xie,Shao-Ping Nie Food Funct. 2021 12 2617

-

David C. Magri,Mark S. Workentin Org. Biomol. Chem. 2008 6 3354

54397-84-1 (12(S)-HHTrE) 関連製品

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量